molecular formula C17H20BrN3O4S B2924725 5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380043-40-1

5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2924725
CAS No.: 2380043-40-1
M. Wt: 442.33
InChI Key: YXEBEPHNPMEARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group. This compound also contains a piperidine ring attached to a methoxybenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{[1-(4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and a methoxybenzenesulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-[[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4S/c1-24-15-4-6-16(7-5-15)26(22,23)21-8-2-3-13(11-21)12-25-17-19-9-14(18)10-20-17/h4-7,9-10,13H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBEPHNPMEARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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